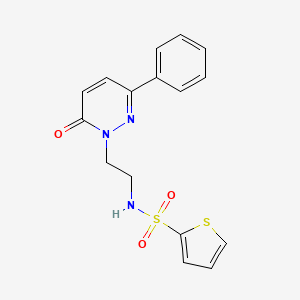

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an ethyl linker connecting the sulfonamide moiety.

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-15-9-8-14(13-5-2-1-3-6-13)18-19(15)11-10-17-24(21,22)16-7-4-12-23-16/h1-9,12,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSZXMMYUGNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which includes a pyridazine ring, a phenyl group, and a thiophene moiety, contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2S. The structural features include:

- Pyridazine Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Phenyl Group : Enhances biological activity through potential interactions with various receptors.

- Thiophene Moiety : Known for its role in enhancing the pharmacological profile of compounds.

Antibacterial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's structure allows for modifications that can enhance its antibacterial efficacy.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

These results indicate that the compound could serve as a lead in developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This activity positions it as a potential therapeutic agent for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cultured macrophages, suggesting its utility in managing inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in several cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The results indicate that this compound may act through multiple pathways, including the modulation of cell cycle progression and apoptosis induction.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways crucial for cellular responses.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Core Heterocycles

The target compound’s pyridazinone core distinguishes it from other sulfonamide derivatives:

- Pyridazinone vs. Indole: In N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide (), the indole core provides aromaticity and planar geometry, favoring interactions with hydrophobic protein pockets.

- Pyridazinone vs.

- Pyridazinone vs. Thiazinone: Thiazinone-sulfonamide hybrids () feature a six-membered ring with sulfur and nitrogen, offering distinct solubility and bioavailability profiles .

Substituent Effects

- Ethyl Linker vs. Dimethylaminoethyl: N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide () includes a basic dimethylamino group, enhancing water solubility and cation-π interactions, whereas the pyridazinone-ethyl group in the target compound may prioritize hydrogen bonding or π-stacking .

- Chiral Centers: (R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide () contains a chiral center and cyano group, enabling stereospecific interactions absent in the target compound’s simpler ethyl linker .

Physicochemical Properties

- Solubility: The dimethylamino group in ’s compound enhances solubility, whereas the pyridazinone’s ketone may reduce it unless balanced by polar substituents .

- Chirality : ’s chiral derivatives require enantioselective synthesis, unlike the target compound’s likely achiral structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.